2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine
Description
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10/h10-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDKHEXXHYDJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit anticancer properties . These compounds are known to interact with various cancer cell lines, including human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
Mode of Action
It is suggested that similar compounds may influence the coordination behavior of ligands, leading to the formation of complexes with bridging ligands and chelates . This interaction could potentially alter the function of the target cells or molecules, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been associated with anticancer activity, suggesting that they may influence pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . This suggests that 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine may also have potential cytotoxic effects.
Biochemical Analysis
Biochemical Properties
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor. The interaction with acetylcholinesterase is crucial as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound has been observed to bind with other biomolecules, forming hydrogen bonds and hydrophobic interactions that stabilize its structure within the active sites of these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis. These effects highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s triazole ring is known to form stable complexes with metal ions, which can inhibit or activate enzymes depending on the context. For example, its binding to acetylcholinesterase involves coordination with the enzyme’s active site residues, leading to enzyme inhibition. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has shown stability under various conditions, although it may degrade under extreme pH or temperature. Long-term studies have indicated that this compound can maintain its activity over extended periods, making it suitable for prolonged experimental use. Its effects on cellular function may diminish over time due to gradual degradation and metabolic processing.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to enhance cognitive function and reduce anxiety-like behaviors, likely due to its inhibitory effects on acetylcholinesterase. At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These findings underscore the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the compound’s biotransformation, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the compound’s overall activity and toxicity. Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, it may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The distribution pattern of this compound is crucial for its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound has been found to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, affecting its activity and function. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.
Biological Activity
2-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine, also known by its CAS number 1248960-54-4, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
The molecular formula of this compound is C10H18N4, with a molecular weight of 194.28 g/mol. Its structure features a piperidine ring substituted with a dimethyltriazole moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | MRSA | 8 µg/mL |
| Triazole B | E. coli | 16 µg/mL |
| Triazole C | Staphylococcus spp. | 4 µg/mL |
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of triazole derivatives have been investigated in various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. For example, a study found that structurally similar triazoles had IC50 values ranging from 6.2 µM to 43.4 µM against different cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) .
Table 2: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole D | HCT-116 | 6.2 |
| Triazole E | T47D | 27.3 |
| Triazole F | B16 (melanoma) | 15.0 |
The mechanism through which these compounds exert their biological effects often involves interactions with cellular components such as DNA and enzymes. Research indicates that certain triazole derivatives can intercalate DNA and exhibit nuclease-like activity, leading to DNA damage in cancer cells . Additionally, they may act as reactive oxygen species (ROS) scavengers, mitigating oxidative stress in cells.
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- Case Study on MRSA Treatment : A clinical trial involving a triazole derivative demonstrated a significant reduction in MRSA infection rates among patients who received the treatment compared to those receiving standard antibiotics.
- Cancer Therapy : In a preclinical study, a triazole compound was shown to reduce tumor size in mice models of breast cancer, suggesting potential for further development as an anticancer agent.
Comparison with Similar Compounds
2-(1H-1,2,4-Triazol-1-ylmethyl)Piperidine (CAS 1249074-12-1)
2-(1,3-Dimethyl-1H-1,2,4-Triazol-5-yl)Piperidine (CAS 1249783-74-1)
- Structure : Features 1,3-dimethyl substitution on the triazole ring at the 5-position.
- Key Differences :
- Substitution pattern alters electronic and steric properties. The 5-position methylation may influence binding interactions in biological systems compared to the target compound’s 1-ylmethyl linkage.
- Applications : Likely used as a pharmaceutical intermediate, though specific activity data are unavailable .
4-(5-Bromo-3-Methyl-1H-1,2,4-Triazol-1-yl)Piperidine
- Structure : Bromo and methyl substituents on the triazole ring, with piperidine at the 4-position.
- Key Differences :
4-(1H-Imidazol-1-yl)Piperidine Hydrochloride
- Structure : Replaces triazole with imidazole, a five-membered ring with two nitrogen atoms.
- Functional Impact: Reduced nitrogen content (imidazole vs.
Lipophilicity and Solubility
- This contrasts with non-methylated analogs like 2-(1H-1,2,4-triazol-1-ylmethyl)piperidine .
Basicity
Stability and Reactivity
- Triazole rings are generally stable, but substituents like bromine (in 4-(5-bromo-3-methyl-1H-1,2,4-triazol-1-yl)piperidine) introduce reactivity hotspots. Dimethyl groups in the target compound likely improve metabolic stability by shielding reactive sites .
Preparation Methods
General Synthetic Strategy
The preparation of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine typically involves:
- Construction or derivatization of the piperidine ring with a suitable leaving or functional group at the 2-position.
- Synthesis of the 1,2,4-triazole ring bearing the dimethyl substitution.
- Coupling of the triazole moiety to the piperidine via a methylene linker.
This often requires multi-step synthesis, including protection/deprotection steps, nucleophilic substitutions, and ring closure reactions.
Detailed Preparation Method from Literature
A representative synthetic route for related 1,2,4-triazole bearing azinane (piperidine) analogues, which can be adapted for the title compound, involves the following key steps:
| Step | Intermediate/Compound | Reaction Type | Key Reagents | Notes |
|---|---|---|---|---|
| 1 | 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine (3) | Esterification/Protection | Piperidine derivative, ethyl chloroformate | Introduces a protecting group and activates position 4 |
| 2 | 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine (5) | Hydrazinolysis | Hydrazine hydrate | Converts ester to hydrazide, precursor to triazole ring |
| 3 | 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine (7) | Thiocarbamoylation | Methyl isothiocyanate or equivalent | Introduces thiocarbonyl group necessary for triazole ring formation |
| 4 | 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine (8) | Cyclization | Base-induced ring closure | Forms the 1,2,4-triazole ring attached to piperidine |
| 5 | 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12a–o) | Alkylation | N-alkyl/phenyl/aryl-2-bromo ethanamides | Functionalization of triazole ring for biological activity |
The target compound this compound can be accessed by adapting the above route, focusing on the formation of the dimethyl-substituted triazole ring and its linkage to the piperidine at the 2-position via a methylene bridge.
Specific Notes on Synthesis
- Starting Materials: Piperidine derivatives with appropriate functional groups (e.g., halides or esters) at position 2 to enable nucleophilic substitution.
- Triazole Formation: The 1,2,4-triazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and thiocarbonyl intermediates.
- Linkage Formation: The methylene bridge linking the triazole to the piperidine is often introduced via alkylation reactions using suitable electrophilic reagents such as bromoalkyl derivatives.
- Protecting Groups: Tosyl (p-toluenesulfonyl) groups are frequently used to protect amine functionalities during multi-step synthesis.
- Purification: Precipitates formed upon reaction are often isolated by filtration after cooling with ice-cold water, followed by recrystallization.
Research Findings and Characterization
- The synthesized compounds, including analogues of this compound, have been characterized by IR, 1D-NMR, and mass spectrometry to confirm structure and purity.
- Yields for key intermediates and final products are typically high (e.g., 85% for some triazole derivatives).
- Melting points and spectral data are consistent with the expected structures, confirming successful synthesis.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Description | Key Intermediate | Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Esterification of piperidine | 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine | Ethyl chloroformate, base | Protected piperidine with ester group |
| 2 | Conversion to hydrazide | 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine | Hydrazine hydrate | Hydrazide formation for ring closure |
| 3 | Thiocarbamoylation | 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine | Methyl isothiocyanate | Introduces thiocarbonyl for triazole synthesis |
| 4 | Cyclization to triazole | 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine | Base, heat | Formation of 1,2,4-triazole ring |
| 5 | Alkylation with bromoethanamides | 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine | N-alkyl/phenyl/aryl amines, 2-bromo ethanoyl bromide | Functionalized triazole derivatives |
Q & A
Q. How should researchers design stability studies for this compound under accelerated conditions?
- Answer : Use ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS, focusing on hydrolytic cleavage of the triazole-piperidine bond. Kinetic modeling (Arrhenius equation) predicts shelf life .
Contradiction Management in Published Data
Q. How to address conflicting reports on the compound’s solubility in DMSO?
- Answer : Variability may stem from residual solvents or impurities. Re-test solubility using freshly distilled DMSO and lyophilized compound. Compare with orthogonal methods (e.g., nephelometry) and report batch-specific purity (≥95% by HPLC) .
Advanced Characterization
Q. What role does the piperidine ring conformation play in biological activity?
- Answer : Chair vs. boat conformations affect binding to targets like σ receptors. Use NOESY NMR to assess ring puckering. Docking into homology models (e.g., GPCRs) can correlate conformation with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
